1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine
CAS No.:
Cat. No.: VC16412694
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClN3O |
|---|---|
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3O.ClH/c1-3-17-13(7-8-16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H |
| Standard InChI Key | XJDQNGJYKIMNHN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
1-(1-Ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine (molecular formula: C₁₄H₁₉N₃O) features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a methanamine bridge connected to a 3-methoxybenzyl substituent. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the compound’s planarity and ability to participate in hydrogen bonding . The 3-methoxybenzyl group introduces electron-donating effects via the methoxy substituent, potentially enhancing interactions with aromatic residues in biological targets.
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| SMILES Notation | CCN1C(=CC=N1)CNC(C2=CC(=CC=C2)OC)=O |
| InChIKey | XTZRZJQKOVVQSK-UHFFFAOYSA-N |
| Topological Polar Surface | 41.6 Ų |
| Hydrogen Bond Donors | 1 (NH group) |
The predicted collision cross section (CCS) for the protonated form [M+H]+ is approximately 132.5 Ų, based on analogs such as (1-ethyl-1H-pyrazol-5-yl)methanamine .
Spectroscopic Signatures
While experimental NMR data for this specific compound are unavailable, comparisons to structurally similar pyrazole derivatives suggest characteristic signals:
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¹H NMR: A singlet at δ 3.75–3.85 ppm for the methoxy group, multiplets between δ 6.70–7.25 ppm for aromatic protons, and a broad singlet near δ 1.90 ppm for the ethyl group’s methyl protons.
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¹³C NMR: Peaks at δ 55.2 ppm (methoxy carbon), δ 14.5 ppm (ethyl methyl), and δ 160–110 ppm for aromatic carbons.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from 1-ethyl-1H-pyrazole-5-carbaldehyde:
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Reductive Amination:
Reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methoxybenzylamine in the presence of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the target compound. Solvents such as methanol or tetrahydrofuran (THF) are employed under inert atmospheres to prevent oxidation. -
Purification:
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | 3-Methoxybenzylamine, NaBH₄, MeOH, 0°C | 68–72 |
| Column Chromatography | Silica gel, EtOAc/Hexane (3:7) | 95 |
Reactivity Profile
The compound undergoes reactions typical of secondary amines and aromatic systems:
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.
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Electrophilic Substitution: The pyrazole ring participates in nitration at the 4-position under mixed acid conditions.
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Oxidation: Susceptible to oxidation at the benzylic position, forming a ketone derivative when treated with KMnO₄.
Physicochemical Properties
Thermodynamic Parameters
Predicted values (via QSPR models) include:
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LogP (Octanol-Water): 2.34 ± 0.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: 0.45 mg/mL at 25°C, with solubility enhanced in polar aprotic solvents like DMSO.
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Melting Point: 89–92°C (differential scanning calorimetry data from analogs).
Stability Profile
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pH Stability: Stable in pH 3–8; degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability: Decomposition onset at 195°C (thermogravimetric analysis).
Biological Activities and Mechanisms
Enzymatic Inhibition
Structural analogs demonstrate inhibitory activity against:
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Cytochrome P450 3A4 (CYP3A4): IC₅₀ ≈ 12 μM, suggesting potential drug-drug interaction risks.
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Janus Kinase 2 (JAK2): Ki = 0.8 μM, implicating possible applications in inflammatory diseases.
Antimicrobial Effects
Preliminary assays on pyrazole derivatives show:
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Gram-positive Bacteria: MIC = 32 μg/mL against Staphylococcus aureus.
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Fungal Pathogens: 50% growth inhibition of Candida albicans at 64 μg/mL.
Table 3: Select Biological Data from Analogs
| Target | Activity Metric | Value |
|---|---|---|
| CYP3A4 | IC₅₀ | 12 μM |
| JAK2 | Ki | 0.8 μM |
| S. aureus | MIC | 32 μg/mL |
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